
2-(1H-imidazole-2-carbonyl)-N-(thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-imidazole-2-carbonyl)-N-(thiazol-2-yl)benzamide is a synthetic organic compound that features both imidazole and thiazole rings. These heterocyclic structures are often found in biologically active molecules, making this compound potentially significant in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazole-2-carbonyl)-N-(thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Thiazole Ring Formation: Similarly, the thiazole ring can be synthesized using cyclization reactions involving sulfur-containing reagents.
Coupling Reactions: The imidazole and thiazole rings are then coupled with a benzamide moiety through amide bond formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimization of temperature and pressure to favor desired reaction pathways.
化学反応の分析
Types of Reactions
2-(1H-imidazole-2-carbonyl)-N-(thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives of the imidazole or thiazole rings, while reduction could lead to reduced forms of these rings.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its heterocyclic structure.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the synthesis of specialty chemicals or materials.
作用機序
The mechanism of action of 2-(1H-imidazole-2-carbonyl)-N-(thiazol-2-yl)benzamide would depend on its specific interactions with biological targets. Typically, compounds with imidazole and thiazole rings can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
2-(1H-imidazole-2-carbonyl)-N-(pyridin-2-yl)benzamide: Similar structure but with a pyridine ring instead of a thiazole ring.
2-(1H-imidazole-2-carbonyl)-N-(thiophen-2-yl)benzamide: Contains a thiophene ring instead of a thiazole ring.
Uniqueness
The presence of both imidazole and thiazole rings in 2-(1H-imidazole-2-carbonyl)-N-(thiazol-2-yl)benzamide makes it unique, as these rings can confer distinct chemical and biological properties. This dual-ring structure might enhance its ability to interact with multiple biological targets, making it a versatile compound for research.
特性
CAS番号 |
62367-05-9 |
|---|---|
分子式 |
C14H10N4O2S |
分子量 |
298.32 g/mol |
IUPAC名 |
2-(1H-imidazole-2-carbonyl)-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H10N4O2S/c19-11(12-15-5-6-16-12)9-3-1-2-4-10(9)13(20)18-14-17-7-8-21-14/h1-8H,(H,15,16)(H,17,18,20) |
InChIキー |
OJVNKMDXNUXHFY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)C2=NC=CN2)C(=O)NC3=NC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9H,9'H-[4,4'-Bicarbazole]-3,3'-diamine](/img/structure/B12939211.png)
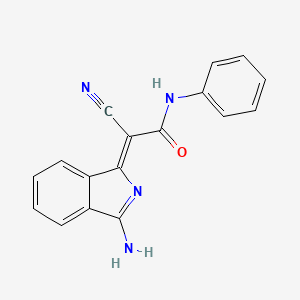
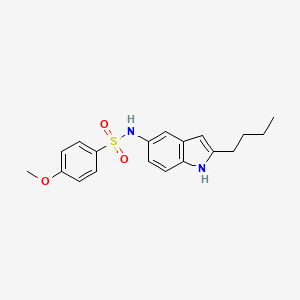
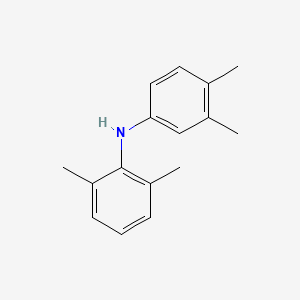
![8-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B12939251.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methoxy-1H-indol-6-ol](/img/structure/B12939260.png)
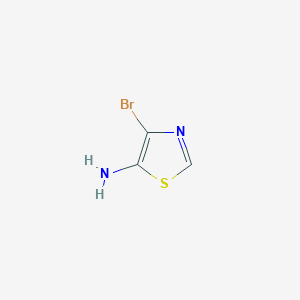
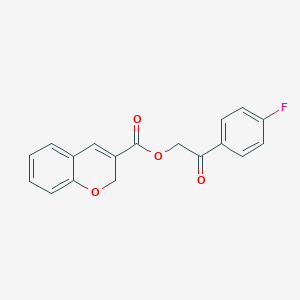
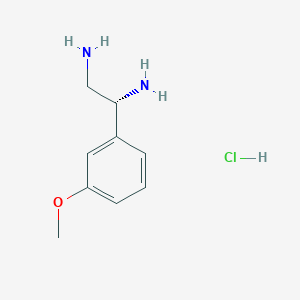
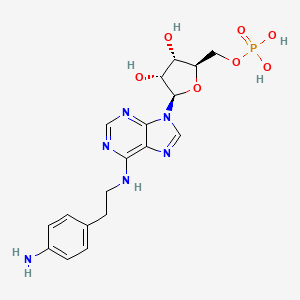
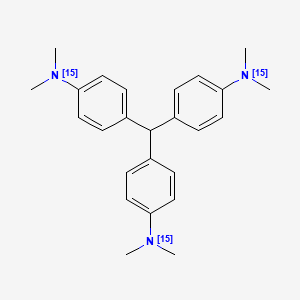
![N-[Di(1H-imidazol-2-yl)methyl]glycine](/img/structure/B12939283.png)
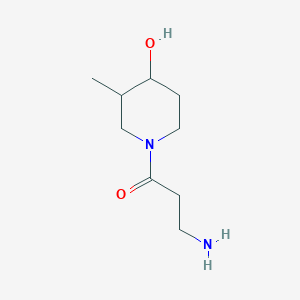
![tert-Butyl (4-(4-(trifluoromethoxy)phenoxy)thieno[2,3-d]pyrimidin-6-yl)carbamate](/img/structure/B12939311.png)
